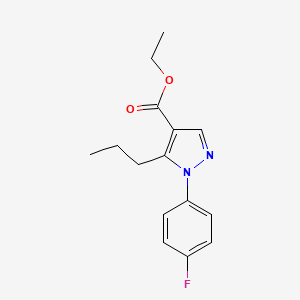

ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Description

Chemical Identity and Nomenclature

This compound, systematically identified by the Chemical Abstracts Service number 4682-03-5, represents a well-defined member of the pyrazole carboxylate family. The compound possesses the molecular formula C15H17FN2O2 and exhibits a molecular weight of 276.31 grams per mole, establishing its position as a moderately sized heterocyclic molecule suitable for various synthetic transformations. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic approach to identifying the specific substitution pattern on the pyrazole ring, where the numerical designations correspond to precise positional arrangements of functional groups.

The structural designation follows established conventions for pyrazole nomenclature, where the 1H-pyrazole core indicates the presence of a hydrogen atom on one of the nitrogen centers, specifically at the N1 position before substitution occurs. The compound's name explicitly identifies three critical structural elements: the ethyl carboxylate ester functionality at the 4-position, the 4-fluorophenyl substituent at the N1 position, and the propyl group at the 5-position of the pyrazole ring. This nomenclature system provides unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Alternative naming systems and synonyms for this compound include ethyl 1-(4-fluorophenyl)-5-propylpyrazole-4-carboxylate and various registry identifiers such as AKOS012538055 and EN300-130603. These alternative identifiers serve important roles in chemical databases and commercial applications, ensuring consistent identification across different platforms and suppliers. The standardization of chemical nomenclature remains crucial for reproducible research and accurate chemical communication, particularly in the context of complex heterocyclic compounds where structural isomerism presents significant challenges.

Structural Significance of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole derivatives occupy a privileged position within heterocyclic chemistry due to their five-membered aromatic ring structure containing two adjacent nitrogen atoms, which creates a unique electronic environment that significantly influences their chemical reactivity and biological activity. The fundamental pyrazole scaffold consists of three carbon atoms and two nitrogen atoms arranged in a 1,2-relationship, establishing an aromatic system with distinct electronic properties that differentiate it from other azole heterocycles. This arrangement results in amphoteric behavior, where the compound can act as both an acid and a base depending on the reaction conditions and substituent effects.

The electronic characteristics of the pyrazole ring system emerge from the distinct roles of the two nitrogen atoms, where the N1 nitrogen typically functions as an electron donor while the N2 nitrogen acts as an electron acceptor. This electronic distribution creates regions of varying electron density throughout the ring, making the C4 position particularly susceptible to electrophilic attack while rendering the C3 and C5 positions less reactive under standard conditions. The presence of electron-withdrawing or electron-donating substituents can significantly modulate these inherent electronic properties, thereby influencing both the chemical behavior and potential applications of specific pyrazole derivatives.

The tautomeric nature of unsubstituted pyrazoles adds another layer of complexity to their structural chemistry, as these compounds can exist in equilibrium between different tautomeric forms. However, substitution at the N1 position, as seen in this compound, eliminates this tautomeric ambiguity and provides a fixed structural framework. This structural certainty proves advantageous for structure-activity relationship studies and predictive modeling efforts, as it eliminates variables associated with tautomeric equilibria that could otherwise complicate interpretation of experimental results.

| Property | Pyrazole Core | Substituted Pyrazole | This compound |

|---|---|---|---|

| Molecular Formula | C3H4N2 | Variable | C15H17FN2O2 |

| Aromatic Character | Yes | Yes | Yes |

| Tautomerism | Present | Position-dependent | Absent (N1-substituted) |

| Basicity | Moderate | Variable | Reduced (electron-withdrawing groups) |

| Electrophilic Attack Site | C4 | Modulated by substituents | C4 (if available) |

Research has demonstrated that pyrazole derivatives exhibit remarkable structural diversity through various substitution patterns, which directly correlates with their broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The strategic incorporation of different functional groups onto the pyrazole scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications enable chemists to optimize compounds for specific applications while maintaining the beneficial characteristics inherent to the pyrazole core structure.

The significance of pyrazole derivatives extends beyond their individual properties to encompass their role as versatile synthetic intermediates and building blocks for more complex molecular architectures. The multiple reactive sites present on the pyrazole ring system facilitate various chemical transformations, including alkylation, acylation, halogenation, and coupling reactions. This synthetic versatility has made pyrazole derivatives essential components in combinatorial chemistry approaches and fragment-based drug discovery programs, where structural diversity and synthetic accessibility are paramount considerations.

Historical Development of Fluorinated Pyrazole Carboxylates

The historical development of fluorinated pyrazole carboxylates represents a significant evolution in heterocyclic chemistry, beginning with the fundamental discovery of pyrazole itself by German chemist Hans von Pechmann in 1898 through the reaction of acetylene with diazomethane. The subsequent naming of this class of compounds by Ludwig Knorr in 1883 established the foundation for systematic research into pyrazole chemistry that would span more than a century. Early investigations focused primarily on understanding the basic chemical properties and synthetic methodologies for preparing simple pyrazole derivatives, laying the groundwork for more sophisticated structural modifications.

The introduction of fluorine substitution into heterocyclic compounds gained significant momentum during the mid-20th century as chemists recognized the unique properties imparted by fluorine atoms, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. Fluorinated heterocycles began to emerge as important pharmacophores due to their ability to improve drug-like properties while maintaining or enhancing biological activity. The development of reliable synthetic methods for introducing fluorine atoms into heterocyclic systems proved crucial for advancing this field, with particular emphasis on regioselective fluorination techniques that could provide predictable substitution patterns.

The synthesis of fluorinated pyrazole derivatives experienced rapid advancement with the development of modern synthetic methodologies, including transition metal-catalyzed coupling reactions and direct fluorination techniques. Research groups began exploring the systematic introduction of fluorine-containing substituents onto pyrazole scaffolds, leading to the discovery of compounds with enhanced biological profiles compared to their non-fluorinated analogs. The 4-fluorophenyl substituent, as seen in this compound, emerged as a particularly valuable modification due to its favorable balance of electronic effects and synthetic accessibility.

The development of ester functionalities on pyrazole rings followed parallel advances in ester synthesis and protection strategies, with ethyl esters becoming particularly popular due to their ease of formation, stability under various reaction conditions, and straightforward hydrolysis to the corresponding carboxylic acids when necessary. The combination of fluorinated aromatic substituents with ester functionalities on pyrazole scaffolds represents a convergence of multiple synthetic traditions, resulting in compounds that exhibit the beneficial properties of each component while potentially displaying synergistic effects.

Contemporary research in fluorinated pyrazole carboxylates has expanded to include advanced synthetic techniques such as continuous flow chemistry and microreactor technology, which enable more precise control over reaction conditions and improved product purity. Patents and literature from recent years demonstrate increasing interest in these compound classes for applications ranging from pharmaceutical intermediates to materials science applications. The development of standardized synthetic protocols and commercial availability of key starting materials has facilitated broader adoption of fluorinated pyrazole carboxylates in research laboratories worldwide.

| Historical Period | Key Developments | Representative Compounds | Synthetic Methods |

|---|---|---|---|

| 1880s-1900s | Discovery and basic characterization | Simple pyrazoles | Direct cyclization |

| 1950s-1970s | Introduction of fluorine chemistry | Fluorinated aromatics | Nucleophilic substitution |

| 1980s-2000s | Advanced synthetic methods | Complex fluorinated heterocycles | Coupling reactions |

| 2000s-Present | Pharmaceutical applications | Drug candidates and intermediates | Flow chemistry, green methods |

The patent literature reveals significant commercial interest in fluorinated pyrazole carboxylates, with numerous applications filed for their use as intermediates in pharmaceutical synthesis and as active compounds in their own right. Recent patents describe advanced synthetic approaches for preparing these compounds with high efficiency and selectivity, reflecting the maturation of the field and the establishment of reliable synthetic protocols. The commercial availability of this compound and related compounds through specialized chemical suppliers indicates the successful transition from laboratory curiosities to practical synthetic intermediates.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-5-propylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWHJBOYQIJKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine and Enone Cyclization

Method Overview:

This approach employs hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds (enones) bearing the fluorophenyl group, followed by cyclization to form the pyrazole ring.

- Starting Materials: Ethyl 4-fluorophenyl hydrazine derivatives and appropriate enones with a propyl substituent.

- Reaction Conditions:

- Reflux in ethanol or isopropanol at temperatures ranging from 80°C to 120°C.

- Use of bases such as potassium hydroxide or triethylamine to facilitate cyclization.

- Reaction times typically span 8-16 hours, depending on the substituents and solvent.

- Key Steps:

- Formation of hydrazone intermediates through nucleophilic addition.

- Cyclocondensation under reflux conditions to generate the pyrazole core.

- Post-reaction purification via column chromatography or recrystallization.

- The regioselectivity depends on the nature of the hydrazine and enone substituents, with arylhydrazines favoring 1,3-regioisomer formation.

- Yields are generally high, often exceeding 70%, with some reports reaching 95% under optimized conditions.

Trichloromethyl Enone-Mediated Route

Method Overview:

This innovative approach utilizes trichloromethyl enones as key intermediates, enabling regioselective synthesis of 1-substituted pyrazoles with carboxylate functionalities.

- Starting Materials: Trichloromethyl enones and hydrazines (aryl or alkyl).

- Reaction Conditions:

- Reactions conducted in ethanol or methanol at temperatures from 20°C to 80°C.

- Reaction durations vary from 8 to 72 hours, depending on the substituents.

- The presence of bases such as triethylamine or potassium hydroxide facilitates the formation of the pyrazole ring.

- Key Steps:

- Nucleophilic attack of hydrazine on the enone to form a hydrazone.

- Intramolecular cyclization driven by the trichloromethyl group, which acts as a precursor for the carboxylate moiety.

- Methanolysis or hydrolysis to introduce the carboxylate functionality at the 4-position.

- The regioselectivity is influenced by the nature of the hydrazine; arylhydrazines tend to produce 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers.

- Yields are moderate to excellent (52–97%), with optimal conditions involving reflux in ethanol or methanol.

- The method allows for diverse substitutions on the hydrazine and enone, providing versatility.

Hydrolysis of Ester Intermediates

Method Overview:

A common route involves initial synthesis of the ethyl ester of the pyrazole, followed by hydrolysis to the corresponding acid.

- Starting Material: Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate.

- Reaction Conditions:

- Reflux in aqueous solutions of lithium hydroxide, sodium hydroxide, or potassium hydroxide in methanol or ethanol.

- Reaction times typically range from 2 to 17 hours.

- Acidification with hydrochloric acid to precipitate the free acid.

- Purification: Filtration, washing, and drying under vacuum.

- Hydrolysis yields are high (up to 95%), with the process being straightforward and scalable.

- The reaction conditions are sensitive to the nature of substituents; electron-withdrawing groups can slow hydrolysis.

Multi-Step Synthesis with Intermediate Purification

Method Overview:

This method involves sequential steps starting from simpler precursors, such as substituted hydrazines and β-ketoesters, followed by cyclization and functional group modifications.

- Synthesis of the pyrazole core via condensation of hydrazines with β-ketoesters.

- Cyclization under reflux with acids or bases.

- Functionalization at the 4-position via acylation or esterification.

- Final hydrolysis or esterification to obtain the target compound.

- Yields vary depending on the specific steps but can reach up to 84%.

- This method offers high flexibility for introducing various substituents.

Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine + Enone Cyclization | Hydrazines and enones with fluorophenyl groups | Reflux in ethanol or isopropanol, bases | 70–95% | High regioselectivity, high yields, versatile | Requires precise control of regioselectivity |

| Trichloromethyl Enone Route | Trichloromethyl enones, hydrazines | Reflux in ethanol/methanol, bases | 52–97% | Regioselective, adaptable to various substituents | Longer reaction times, complex intermediates |

| Ester Hydrolysis | Ethyl ester intermediates | Reflux in LiOH/NaOH/KOH, acidification | 95% | Straightforward, scalable | Sensitive to substituents affecting hydrolysis |

| Multi-step Synthesis | Hydrazines, β-ketoesters | Reflux, purification steps | 60–84% | Flexible for diverse substitutions | Multi-step process, time-consuming |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of pyrazole compounds exhibit significant activity against inflammatory pathways, making them suitable candidates for developing new anti-inflammatory drugs .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The presence of the fluorine atom in its structure enhances biological activity by modulating the compound's interaction with biological targets. Experimental results suggest that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of pyrazole derivatives. This compound has shown promise in preclinical models for neurodegenerative diseases, potentially offering protective benefits against oxidative stress and neuroinflammation .

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex pyrazole derivatives. Its unique structure allows for modifications that can lead to the development of new pharmacologically active compounds. Researchers have utilized it in various synthetic pathways to create novel agents with improved efficacy and reduced side effects .

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an effective anti-inflammatory drug candidate .

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of this compound, demonstrating its effectiveness in inhibiting cell growth in vitro. The study reported a dose-dependent decrease in cell viability among treated cancer cell lines, indicating its potential role as a lead compound for further drug development .

Case Study 3: Neuroprotection

In another study assessing neuroprotective properties, researchers found that this pyrazole derivative could mitigate neuronal damage induced by oxidative stress. The findings support its potential use in therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotective | Mitigation of oxidative stress-induced damage |

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Condensation Reaction | Ethyl propiolate, p-fluoroaniline | 85% |

| Cyclization | Piperazine under acidic conditions | 78% |

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Key structural analogs differ in substituents at the 1-phenyl and 5-pyrazole positions. The following table summarizes critical data for comparison:

*Estimated by substituting Cl (35.45 g/mol) with F (19.00 g/mol) from the chloro analog .

†Exact data unavailable in provided evidence.

Electronic and Steric Effects

- Fluorine vs.

- Propyl vs. Trifluoromethyl : The 5-propyl chain increases lipophilicity compared to the electron-withdrawing trifluoromethyl group in the p-tolyl analog, which may enhance membrane permeability but reduce electrophilic reactivity .

- Oxadiazole vs. Pyrazole : The oxadiazole derivative () introduces a rigid heterocycle, likely enhancing hydrogen-bonding capacity and altering solubility compared to the parent pyrazole .

Structural Analysis Tools

Crystallographic software like Mercury () enables comparative analysis of packing patterns and intermolecular interactions. For instance, the trifluoromethyl group’s bulkiness may induce distinct crystal packing compared to the propyl chain . Structure validation methods () ensure accuracy in these comparisons.

Research Implications

Biological Activity

Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, a synthetic organic compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A fluorophenyl group at the first position

- A propyl group at the fifth position

- An ethyl ester group at the fourth position of the pyrazole ring

This configuration contributes to its distinct electronic and steric properties, which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities involved in inflammatory pathways, potentially leading to anti-inflammatory effects . The presence of the fluorophenyl group enhances binding affinity and specificity towards these targets, which may include various receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound demonstrates significant anticancer properties:

- Inhibition of Cancer Cell Proliferation : It has been reported to inhibit proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Selectivity for Cancer Cells : Notably, it shows minimal toxicity towards normal fibroblast cells, indicating a potential for selective targeting of cancerous cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses .

Antimicrobial Activity

While some studies indicate limited antibacterial effects, others suggest that modifications in the pyrazole structure can enhance antimicrobial properties. However, specific data on this compound's efficacy against microbial strains remains sparse .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to evaluate its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | Chlorine substituent instead of fluorine | Different reactivity; potential anticancer |

| Ethyl 1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylate | Methyl group affecting lipophilicity | Varies in pharmacokinetics |

| Ethyl 1-(4-nitrophenyl)-5-propyl-1H-pyrazole-4-carboxylate | Nitro group alters electronic properties | Potentially different biological effects |

This comparison highlights how variations in substituents can affect both reactivity and biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The compound can be synthesized through a [3+2] cycloaddition reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. Subsequent substitution reactions introduce the propyl group, while esterification with ethanol forms the ethyl ester .

- Biological Evaluations : In vitro studies have demonstrated its efficacy against various cancer cell lines with promising selectivity profiles. Further investigations into its mechanism revealed significant interactions with key enzymes involved in cancer proliferation and inflammation .

- Future Directions : Ongoing research aims to explore structural modifications that could enhance its efficacy and broaden its therapeutic applications, particularly in oncology and inflammation-related disorders .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines. Hydrolysis of the ester group under basic conditions (e.g., NaOH) yields carboxylic acid derivatives, as demonstrated in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Optimization of reaction parameters (solvent, temperature, and stoichiometry) is critical for yield improvement.

Q. How is the molecular structure validated post-synthesis?

Structural confirmation involves a combination of spectroscopic techniques:

- NMR : - and -NMR identify substituent positions and electronic environments.

- IR : Confirms functional groups (e.g., ester carbonyl at ~1700 cm).

- Mass Spectrometry : Determines molecular weight and fragmentation patterns. For example, heteronuclear correlation spectroscopy (HSQC/HMBC) was used to resolve ambiguities in pyrazole derivatives .

Q. What experimental conditions influence the regioselectivity of pyrazole ring formation?

Regioselectivity depends on the choice of starting materials and reaction intermediates. For instance, cyclocondensation of β-ketoesters with hydrazines typically follows a Knorr-type mechanism. Substituent electronic effects (e.g., electron-withdrawing fluorine on the phenyl group) can direct ring closure, as seen in related 1,5-diarylpyrazole syntheses .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal packing and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure by analyzing bond lengths, angles, and hydrogen-bonding networks. For example, pyrazole derivatives often exhibit C–H···O or π-π stacking interactions, which can be quantified using graph set analysis . Validation tools (e.g., PLATON ) ensure data reliability by checking for missed symmetry or disorder .

Q. What computational approaches predict the electronic properties and reactivity of this pyrazole derivative?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ADF software) model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These studies reveal charge distribution and reactive sites, aiding in understanding nucleophilic/electrophilic behavior. For instance, theoretical investigations of 5-methyl-1-phenylpyrazole derivatives correlated experimental spectral data with computed vibrational frequencies .

Q. How do structural modifications (e.g., fluorophenyl or propyl groups) impact pharmacological activity?

Substituent effects are evaluated through structure-activity relationship (SAR) studies. Fluorine enhances metabolic stability and bioavailability via hydrophobic interactions, while alkyl chains (e.g., propyl) influence lipophilicity. In vitro assays (e.g., enzyme inhibition or cell viability tests) using analogs with varied substituents can identify pharmacophores .

Q. What strategies address discrepancies between experimental and computational conformational data?

Cross-validation using multiple techniques is essential:

- SCXRD provides ground-state geometry.

- Molecular Dynamics (MD) Simulations assess solvent or temperature effects on conformation.

- NMR NOE experiments detect through-space interactions in solution. For example, torsional angle mismatches in DFT models can be corrected by adjusting basis sets or solvation models .

Q. How is the compound’s solid-state stability assessed under environmental stressors?

Accelerated stability studies under controlled humidity/temperature (ICH guidelines) combined with:

- Thermogravimetric Analysis (TGA) : Detects decomposition temperatures.

- X-ray Powder Diffraction (XRPD) : Monitors polymorphic transitions.

- HPLC : Tracks degradation products. Hydrogen-bonding networks (from crystallography) often correlate with hygroscopicity and thermal stability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.